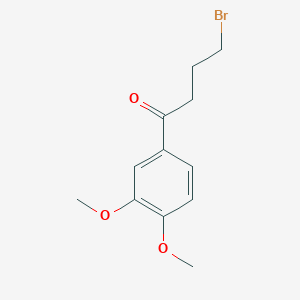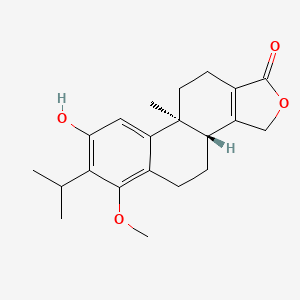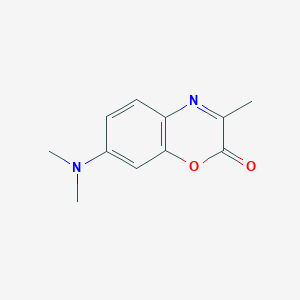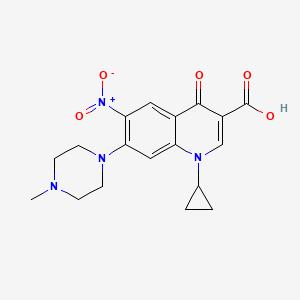
Agn-PC-0mvhp2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0mvhp2 is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mvhp2 typically involves a multi-step process that includes the use of specific reagents and catalysts. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, acids, and bases, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from impurities.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0mvhp2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, typically in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenated solvents and catalysts are often used to facilitate substitution reactions, where one functional group is replaced by another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions often result in the formation of new functionalized molecules.
Aplicaciones Científicas De Investigación
Agn-PC-0mvhp2 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Agn-PC-0mvhp2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies have shown that it can affect signal transduction pathways, leading to changes in cellular behavior.
Comparación Con Compuestos Similares
Agn-PC-0mvhp2 is compared with other similar compounds to highlight its uniqueness:
AGN-PC-0MXVWT: Known for its high efficacy in inhibiting epidermal growth factor receptor interactions.
AGN-PC-0CUK9P: Demonstrates dual inhibition of kinase and angiogenesis activities.
Phenytoin and Carbamazepine: Both are sodium channel blockers used in the treatment of epileptic seizures.
These comparisons underscore the distinct chemical and biological properties of this compound, making it a compound of significant interest in various research domains.
Propiedades
Número CAS |
93106-68-4 |
|---|---|
Fórmula molecular |
C18H20N4O5 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-7-(4-methylpiperazin-1-yl)-6-nitro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H20N4O5/c1-19-4-6-20(7-5-19)15-9-14-12(8-16(15)22(26)27)17(23)13(18(24)25)10-21(14)11-2-3-11/h8-11H,2-7H2,1H3,(H,24,25) |
Clave InChI |
QUJXLLBTRBWHJW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



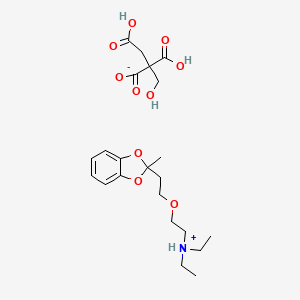

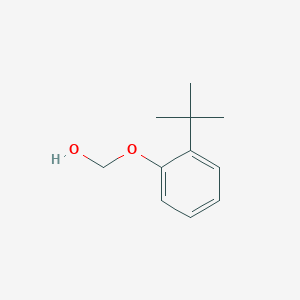
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)


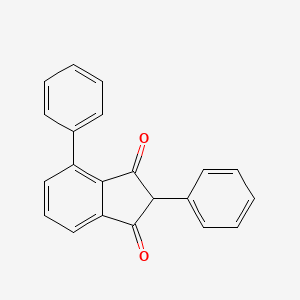
![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
